molecular formula C14H20O2 B2710166 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one CAS No. 55168-32-6

1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one

Cat. No.: B2710166
CAS No.: 55168-32-6
M. Wt: 220.312
InChI Key: HSLHQTRNNTYGOH-UHFFFAOYSA-N
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Description

1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C14H20O2 . It belongs to the class of hydroxyacetophenone derivatives, characterized by a hexyl chain at the 5-position of the phenolic ring. This specific substitution pattern makes it a compound of interest in various research fields, particularly in medicinal chemistry and as a synthetic intermediate. In a research context, this compound is related to a class of molecules being investigated for their biological activity. Studies on structurally similar compounds, particularly those based on the amlexanox core scaffold, have highlighted the importance of hydrophobic substituents (like hexyl groups) in enhancing the potency and selectivity of small-molecule inhibitors for specific kinases . Research indicates that such analogues can play a role in modulating inflammatory and metabolic pathways, including the inhibition of non-canonical IκB kinases such as TANK-binding kinase 1 (TBK1) and IKKε, which are implicated in obesity-induced inflammation and insulin resistance . As a building block in organic synthesis, the compound's reactive ketone and phenolic hydroxyl groups offer sites for further chemical modification, enabling the development of more complex molecules for structure-activity relationship (SAR) studies . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-hexyl-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-7-12-8-9-14(16)13(10-12)11(2)15/h8-10,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLHQTRNNTYGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55168-32-6
Record name 1-(5-hexyl-2-hydroxyphenyl)ethan-1-one
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Overview of 1 5 Hexyl 2 Hydroxyphenyl Ethan 1 One Within the Context of Phenolic Acetophenones

1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one is an alkyl-phenylketone featuring a core structure of 2'-hydroxyacetophenone (B8834), where a hexyl group is substituted at the 5th position of the phenyl ring. foodb.ca This specific arrangement of functional groups—a hydroxyl group ortho to the acetyl group and a long alkyl chain para to the hydroxyl group—places it within a well-studied family of phenolic compounds. The hydroxyl and acetyl groups can form an intramolecular hydrogen bond, influencing the compound's conformation and physicochemical properties.

Table 1: Physicochemical Properties of Selected 5-Substituted-2-hydroxyacetophenones
Compound NameSubstituent at C5Molecular FormulaMolecular Weight (g/mol)
This compoundHexylC₁₄H₂₀O₂220.31
1-(5-tert-Butyl-2-hydroxyphenyl)ethanonetert-ButylC₁₂H₁₆O₂192.25 nih.gov
1-(5-Fluoro-2-hydroxyphenyl)ethanoneFluoroC₈H₇FO₂154.14 chemicalbook.comchemicalbook.com
1-(5-Chloro-2-hydroxyphenyl)ethanoneChloroC₈H₇ClO₂170.59
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanoneBenzyloxyC₁₅H₁₄O₃242.27 nih.gov

Structure Activity Relationship Sar Investigations of 1 5 Hexyl 2 Hydroxyphenyl Ethan 1 One Derivatives

Quantitative and Qualitative Analysis of Substituent Effects on Biological Function

The biological activity of 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one derivatives is intricately linked to the nature and position of various substituents on the molecule. Key areas of modification include the phenolic ring, the alkyl chain, and the ethanone (B97240) moiety.

The substitution pattern on the phenolic ring, particularly the presence and position of the hydroxyl group, is a critical determinant of biological activity. The ortho-position of the hydroxyl group relative to the acetyl group in 2'-hydroxyacetophenones is often considered essential for certain biological activities, such as antimicrobial and anti-inflammatory effects. This is partly attributed to the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen, which can influence the molecule's electronic properties and conformation.

Studies on related 2'-hydroxychalcones have demonstrated that the 2'-hydroxy group can enhance the electrophilic nature of the α,β-unsaturated ketone system, which is important for interactions with biological targets. Furthermore, the addition of other substituents to the phenolic ring can modulate activity. For instance, in a series of 2,4-dihydroxy-5-methylacetophenone derivatives, the presence of multiple hydroxyl groups was found to be important for their antifungal activity.

Table 1: Illustrative Impact of Phenolic Substitution on Antibacterial Activity of Acetophenone (B1666503) Derivatives

Compound Substitution Pattern Antibacterial Activity (General Trend)
Acetophenone Unsubstituted Low
4-Hydroxyacetophenone 4-OH Moderate
2-Hydroxyacetophenone (B1195853) 2-OH Moderate to High
2,4-Dihydroxyacetophenone 2,4-di-OH High

Note: This table is illustrative and based on general findings in the literature for acetophenone derivatives, not specific to 5-hexyl substituted analogs.

The length and conformation of the alkyl chain at the 5-position of the phenolic ring significantly influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes.

Research on phenolic lipids has revealed a non-linear relationship between the length of the alkyl chain and biological activities such as antioxidant and membrane-disrupting effects. Initially, increasing the chain length enhances activity up to an optimal point. However, beyond this "cut-off point," a further increase in chain length can lead to a decrease in activity. This phenomenon is attributed to the way the molecule inserts itself into the lipid bilayer of cell membranes. A longer chain might fold back on itself within the membrane, reducing its effective interaction with the target. For this compound, the hexyl group provides a significant lipophilic character. Variations in this chain length would be expected to follow this non-linear activity pattern.

Table 2: Conceptual Relationship Between Alkyl Chain Length and Biological Activity

Alkyl Chain at C5 Relative Lipophilicity Conceptual Biological Activity
Methyl Low Low
Butyl Moderate Moderate
Hexyl High Optimal/High
Octyl Very High High/Decreasing
Dodecyl Extremely High Decreased

Note: This table illustrates a general principle and the optimal length can vary depending on the specific biological target and assay.

Modification of the ethanone (acetyl) group can lead to a diverse range of derivatives with altered biological profiles. For example, condensation of the acetyl group with aromatic aldehydes results in the formation of chalcones, which are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The α,β-unsaturated ketone system in chalcones is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles.

Another modification involves the formation of hydrazones from the ethanone carbonyl group. Acetophenone benzoylhydrazones have been investigated as potential antioxidant agents, with the hydrazone and phenolic hydroxyl moieties contributing to their activity. nih.gov

Table 3: Effect of Ethanone Moiety Modification on Biological Activity

Derivative Type Modification Impact on Biological Activity
Parent Acetophenone -COCH3 Baseline Activity
Chalcone (B49325) -CO-CH=CH-Ar Often enhanced antimicrobial and anti-inflammatory activity
Hydrazone -C(=N-NH-CO-Ph)-CH3 Potential for enhanced antioxidant activity

Note: "Ar" represents an aromatic ring. This table provides a general comparison of activity based on the modification of the ethanone group in related compounds.

Pharmacophore Development and Lead Optimization Concepts

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For derivatives of this compound, a hypothetical pharmacophore model for antimicrobial activity might include:

A hydrogen bond acceptor (the carbonyl oxygen of the ethanone group).

A hydrogen bond donor (the phenolic hydroxyl group).

A hydrophobic/aromatic feature (the substituted phenyl ring).

A hydrophobic feature (the hexyl chain).

Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.netimist.maresearchgate.net For derivatives of this compound, lead optimization strategies could involve:

Varying the alkyl chain length and branching: To fine-tune lipophilicity and optimize interactions with hydrophobic pockets of a target protein or cell membrane.

Introducing different substituents on the phenolic ring: To modulate electronic properties and explore additional binding interactions.

Modifying the ethanone moiety: To alter the reactivity and geometry of the molecule, potentially leading to new interactions with the biological target.

Conformational Analysis and its Implications for SAR

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. For 2'-hydroxyacetophenones, a key conformational feature is the strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen. This interaction locks the acetyl group in a conformation that is nearly coplanar with the phenyl ring.

Biological Target Interaction Studies of 1 5 Hexyl 2 Hydroxyphenyl Ethan 1 One Analogues

Mechanistic Enzymatic Inhibition Research

The core structure of 2-hydroxyacetophenone (B1195853) serves as a scaffold for designing molecules that can interact with the active sites of various enzymes, leading to their inhibition.

Urease Inhibition:

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is linked to gastric ulcers. nih.govnih.gov While direct studies on 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one are not extensively documented in the provided results, research on structurally related compounds like furan (B31954) chalcones and bis-Schiff bases provides insight. For instance, furan chalcone (B49325) derivatives have shown potent urease inhibitory activity, with some analogues exhibiting greater efficacy than the standard inhibitor, thiourea. nih.gov The structure-activity relationship (SAR) of these compounds revealed that substitutions on the phenyl ring, such as chloro-groups, significantly influence their inhibitory potential. nih.gov Molecular docking studies suggest these inhibitors interact with the nickel ions in the urease active site. nih.gov

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose levels in diabetic patients. nih.govmdpi.com Analogues of 2-hydroxyacetophenone have demonstrated significant inhibitory activity against this enzyme. A study on benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone identified several potent α-glucosidase inhibitors. nih.gov The most promising derivative, compound 7u, was found to be 32-fold more active than the standard drug acarbose (B1664774) and was shown to effectively reduce postprandial blood glucose in vivo. nih.gov Similarly, certain benzothiazine acetamide (B32628) derivatives have shown more potent α-glucosidase inhibition than acarbose, with IC50 values as low as 18.25 µM. mdpi.comdovepress.com

Compound ClassExample Compoundα-Glucosidase IC50 (µM)Reference CompoundReference IC50 (µM)
Benzonate derivatives of 2,4-dihydroxy-5-methylacetophenoneCompound 7u1.68Acarbose53.7
Benzothiazine-N-arylacetamidesCompound 12a18.25Acarbose58.8
Benzothiazine-N-arylacetamidesCompound 12d20.76Acarbose58.8
Benzothiazine-N-arylacetamidesCompound 12g24.24Acarbose58.8

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.commdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma, edema, and some cancers. mdpi.comnih.gov Phenols are a well-established class of CA inhibitors. mdpi.com

Studies on derivatives of 2'-hydroxyacetophenone (B8834) have led to the development of selective inhibitors for certain CA isoforms. For example, compounds derived from 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, which are synthesized from 2'-hydroxyacetophenone precursors, have shown selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov Similarly, a series of hydrazonobenzenesulfonamides demonstrated inhibitory activity in the low nanomolar range, with selectivity against the cytosolic hCA II and the transmembrane hCA IX and XII isoforms. mdpi.com

Compound ClassTarget IsoformInhibition Constant (Ki)
HydrazonobenzenesulfonamideshCA IILow nanomolar range
HydrazonobenzenesulfonamideshCA IXLow nanomolar range
HydrazonobenzenesulfonamideshCA XIILow nanomolar range
Pyrrol-2(3H)-oneshCA II81.4 nM (Compound 3b)
Pyrrol-2(3H)-oneshCA IX41.3 nM (Compound 3n)
Pyrrol-2(3H)-oneshCA XII39.1 nM (Compound 3n)

TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε) are non-canonical IκB kinases that play a critical role in the innate immune response, particularly in the induction of interferons. nih.govinvivogen.com Aberrant activation of these kinases is linked to inflammatory diseases, making them attractive therapeutic targets. domainex.co.ukescholarship.org

While specific research on this compound analogues as direct inhibitors of TBK1/IKKε is not prominent in the available literature, the general class of phenolic compounds has been explored. For example, the small molecule idronoxil, which contains phenolic groups, has been found to inhibit TBK1/IKKε signaling. nih.gov Amlexanox (B1666007) is another specific inhibitor of TBK1 and IKKε that acts by competing for ATP binding to the enzymes. invivogen.com Studies with amlexanox have shown that inhibiting these kinases can improve metabolic dysfunctions related to obesity and type 2 diabetes, which are associated with chronic inflammation. escholarship.orgnih.gov These findings suggest that phenolic scaffolds could be explored for the development of novel TBK1/IKKε inhibitors.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923). nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its expression is elevated at sites of inflammation. youtube.com Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. researchgate.net

Phenolic compounds are known to interact with the active site of COX-2. researchgate.net Synthetic derivatives of hydroxyphenyl ketones have been evaluated for their anti-inflammatory activity. nih.gov For instance, novel carboxamide and thioamide derivatives based on a benzophenone (B1666685) and piperidine (B6355638) nucleus exhibited significant anti-inflammatory effects in a carrageenan-induced footpad edema assay, with some compounds showing more potent activity than standard drugs. nih.gov The mechanism often involves interactions with key amino acid residues like Ser-530 and Tyr-385 in the COX-2 active site. nih.gov This continuous production of prostaglandins by COX-2 is critical for sustaining the inflammatory response. nih.gov

The mobile colistin (B93849) resistance (MCR-1) gene encodes for a phosphoethanolamine (pEtN) transferase. nih.gov This enzyme modifies the lipid A moiety of lipopolysaccharide in the outer membrane of Gram-negative bacteria. nih.gov This modification reduces the affinity of the antibiotic colistin, a last-resort treatment for multidrug-resistant infections, thereby conferring resistance. nih.govnih.gov The global spread of the mcr-1 gene poses a significant threat to public health. nih.gov

Currently, based on the available search results, there is a lack of published research investigating this compound or its direct analogues as inhibitors of the MCR-1 enzyme. The development of MCR-1 inhibitors is an active area of research, but studies have not yet focused on this specific class of compounds.

Receptor Binding Profiling and Ligand-Target Interactions

Molecular docking is a computational tool used to predict how a ligand (such as a potential inhibitor) binds to the active site of a protein target. nih.gov This method provides valuable insights into the binding modes and intermolecular interactions that are critical for inhibitory activity.

For analogues of 2-hydroxyacetophenone, docking studies have been employed to understand their interactions with various enzymes:

α-Glucosidase: Docking studies of potent benzothiazine acetamide inhibitors revealed key binding interactions with amino acid residues such as Asp203, Asp542, Asp327, His600, and Arg526 within the enzyme's active site. mdpi.com This strong binding is consistent with their low IC50 values observed in vitro. mdpi.com

Urease: In silico studies of bis-Schiff base derivatives showed interactions with the nickel atoms in the urease active site, which is crucial for the enzyme's catalytic function. nih.gov Similarly, docking of furan chalcones confirmed their binding within the active site, supporting the experimental inhibition data. nih.gov

Lipoxygenase (LOX): For 2,4,6-trihydroxy-3-geranyl-acetophenone analogues, molecular docking was used to reveal important binding interactions within the soybean 15-LOX binding site. mdpi.com These studies help to identify the structural features, such as the length of acyl aliphatic chains, that influence ligand-protein interactions and inhibitory activity. mdpi.com

Carbonic Anhydrase: Docking of potent hydrazone inhibitors into the active sites of CA isoforms I, II, IX, and XII has helped to elucidate the molecular basis for their activity and selectivity. mdpi.com These studies guide the rational design of isoform-selective inhibitors.

These computational analyses, in conjunction with experimental data, are instrumental in optimizing lead compounds to improve their binding affinity and selectivity for their intended biological targets. nih.gov

Antimicrobial Activity Investigations

The antimicrobial properties of this compound and its analogues have been a subject of scientific inquiry, focusing on their potential to combat various pathogenic microorganisms. These investigations are crucial in the search for new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Antibacterial Efficacy Studies

Analogues of this compound, specifically those belonging to the 2-hydroxyacetophenone and chalcone classes, have been evaluated for their antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The structural characteristics of these molecules, particularly the presence and position of hydroxyl groups and the length of alkyl chains, play a significant role in their efficacy.

Research on hydroxyacetophenone derivatives has demonstrated varied antibacterial potential. For instance, certain synthetic chalcones derived from natural acetophenones were found to have Minimum Inhibitory Concentration (MIC) values greater than 1024 μg/mL against Escherichia coli and Staphylococcus aureus, indicating a lack of significant inhibitory action at the tested concentrations. However, it has been noted that the antibacterial activity of chalcone derivatives is highly dependent on their structural replacement patterns.

In studies involving other related phenolic compounds, such as 7-hydroxycoumarin (7-HC), an isomer of some acetophenone (B1666503) derivatives, significant antibacterial activity was observed. For example, 7-HC exhibited a MIC of 800 µg/mL against E. coli and 200 µg/mL against S. aureus. nih.gov The greater susceptibility of the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli is a common observation, often attributed to the structural differences in their cell walls, with the outer membrane of Gram-negative bacteria acting as a barrier to hydrophobic compounds. nih.gov

The table below summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for selected phytochemicals structurally related to the compound of interest, providing a comparative context for their antibacterial efficacy.

ND: Not detected at concentrations up to 3200 µg/mL. nih.gov

Antifungal Properties and Mechanisms

The antifungal potential of this compound analogues has also been a focus of research, with studies targeting clinically relevant fungal pathogens. The efficacy of these compounds is often linked to their molecular structure, which influences their ability to interact with and disrupt fungal cellular components.

Investigations into hydroxylated benzodiazepines, which can be synthesized from hydroxyacetophenones, have revealed significant antifungal activity against various fungal strains. scielo.br The presence of hydroxyl groups is thought to enhance the antifungal properties of these molecules. scielo.br The proposed mechanisms of antifungal action for many phenolic and related compounds often involve the disruption of the fungal cell membrane's integrity. mdpi.com This can be achieved by interfering with the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane, or by directly interacting with the membrane, leading to increased permeability and eventual cell death. mdpi.comnih.gov

For example, azole antifungals work by inhibiting the enzyme 14α-demethylase, which is essential for ergosterol biosynthesis. nih.gov This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane. Polyenes, another class of antifungals, bind directly to ergosterol, creating pores in the membrane and causing leakage of cellular contents. nih.gov While the exact mechanisms for 2-hydroxyacetophenone derivatives are not fully elucidated, it is plausible that they share similar modes of action involving cell membrane disruption.

The table below presents the antifungal activity of selected plant extracts containing phenolic compounds against common fungal pathogens, offering a comparative perspective.

ND: Not detected. nih.gov

Inhibition of Microbial Biofilm Formation

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and are notoriously resistant to antimicrobial agents. The ability to inhibit biofilm formation is therefore a highly sought-after characteristic for new antimicrobial compounds.

Analogues of this compound, particularly those with phenolic structures, are being investigated for their anti-biofilm properties. One of the key mechanisms by which such compounds may inhibit biofilm formation is through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm development. mdpi.com

Phytochemicals, including various phenolic compounds, have been shown to interfere with QS signaling. nih.gov For instance, some compounds can inhibit the production of QS signal molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria, or block the signal receptors. nih.gov By disrupting this communication, these compounds can prevent the coordinated behavior required for biofilm formation.

Studies on iron chelators have also provided insights into potential anti-biofilm strategies. Iron is an essential nutrient for bacterial growth and biofilm formation, and compounds that sequester iron can inhibit biofilm development in bacteria like Pseudomonas aeruginosa. nih.gov While direct studies on this compound are limited, its structural features suggest a potential to interfere with these processes.

The table below shows the biofilm inhibition rates of selected iron chelators against P. aeruginosa.

Cellular Pathway Modulation Studies (excluding clinical applications)

Beyond their direct antimicrobial effects, this compound and its analogues are of interest for their potential to modulate various cellular pathways. These studies, conducted in non-clinical settings, aim to understand the broader biological activities of these compounds at the molecular level.

Phenolic compounds, a class to which 2-hydroxyacetophenones belong, are well-known for their ability to interact with a variety of cellular signaling pathways. For example, some polyphenols have been shown to modulate pathways involved in inflammation and cell proliferation. These effects are often attributed to their antioxidant properties and their ability to interact with key enzymes and transcription factors.

While specific studies on the cellular pathway modulation by this compound are not extensively documented, research on related compounds provides some indications. For instance, certain chalcone derivatives have been investigated for their anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory enzymes and signaling molecules.

It is important to note that these studies are preclinical and serve to elucidate the fundamental biological activities of these compounds. Further research is needed to fully understand the specific cellular targets and pathways affected by this compound and its analogues.

Advanced Characterization and Computational Chemical Studies

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the detailed molecular characterization of 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one, providing insights into its atomic connectivity, molecular formula, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic compounds like this compound. nih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. nih.gov Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can further confirm the connectivity between protons and carbons. hyphadiscovery.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hexyl chain protons, the acetyl methyl protons, and the phenolic hydroxyl proton. The aromatic protons would appear as a set of multiplets in the aromatic region, with their coupling patterns revealing the 1,2,4-trisubstitution pattern on the benzene (B151609) ring. The hexyl group would exhibit a characteristic upfield triplet for the terminal methyl group and a series of multiplets for the methylene (B1212753) groups. The acetyl group's methyl protons would present as a sharp singlet, and the phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum provides information on each unique carbon environment. Signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the hexyl chain and acetyl methyl group would be observed at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.5 (singlet)~25-30
Hexyl CH₃~0.9 (triplet)~14
Hexyl (CH₂)₄~1.3-1.6 (multiplets)~22-32
Ar-CH₂ (Hexyl)~2.6 (triplet)~35
Aromatic CH (ortho to acetyl)~7.6 (doublet)~130-135
Aromatic CH (ortho to hexyl)~7.2 (doublet of doublets)~125-130
Aromatic CH (ortho to hydroxyl)~6.9 (doublet)~115-120
Phenolic OH~12.0 (broad singlet)-
Carbonyl C=O-~200-205
Aromatic C-OH-~160-165
Aromatic C-Hexyl-~140-145
Aromatic C-Acetyl-~118-122

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₄H₂₀O₂. sigmaaldrich.com HRMS measures the mass-to-charge ratio (m/z) to a high degree of precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of C₁₄H₂₀O₂ is calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁶O). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₄H₂₀O₂
Nominal Mass220
Monoisotopic (Exact) Mass220.14633 g/mol
Expected Measurement Accuracy< 5 ppm

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule. mu-varna.bg

IR spectroscopy measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, likely broadened due to hydrogen bonding. pressbooks.pub A strong, sharp absorption around 1650-1680 cm⁻¹ is characteristic of the C=O stretch of the ketone, with its position indicating conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group. libretexts.org Absorptions for aromatic C=C stretching would appear in the 1600-1450 cm⁻¹ region, while C-H stretching from both the alkyl chain and the aromatic ring would be observed around 3100-2850 cm⁻¹. pressbooks.publibretexts.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. The phenolic and acetophenone (B1666503) moieties in this compound act as chromophores. The molecule is expected to exhibit absorption maxima (λmax) in the UV region, characteristic of π → π* and n → π* transitions associated with the substituted benzene ring and the carbonyl group.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Phenolic O-HStretch, H-bonded3400 - 3200 (broad)
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (Hexyl)Stretch2960 - 2850
Ketone C=OStretch1680 - 1650 (strong, sharp)
Aromatic C=CStretch1600 - 1450
C-OStretch1300 - 1200

Crystallographic Analysis of this compound and Derivatives

Polymorphism is the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. researchgate.net The potential for polymorphism in this compound arises from the flexibility of the hexyl chain and the possibility of different hydrogen-bonding arrangements involving the hydroxyl and carbonyl groups.

Investigating polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) to identify different crystalline forms. Techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be used to characterize and differentiate any discovered polymorphs.

The way molecules pack in a crystal is governed by a network of intermolecular interactions. purdue.edu For this compound, several key interactions would be expected to direct its crystal packing. researchgate.net

The most significant interaction would likely be hydrogen bonding between the phenolic hydroxyl group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. This could lead to the formation of dimers or infinite chains. In the crystal structure of a related compound, 1-(5-acetyl-2-hydroxyphenyl)ethanone, an intramolecular hydrogen bond is observed, which could also be a feature in the title compound. nih.gov

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Participating Groups Expected Role in Crystal Packing
Hydrogen BondingPhenolic -OH and Carbonyl C=OFormation of dimers or chains; primary structural motif.
π-π StackingPhenyl RingsStabilization of layered or stacked arrangements. nih.gov
C-H···O InteractionsAromatic/Alkyl C-H and Carbonyl OSecondary stabilization of the primary H-bond network. nih.gov
Van der Waals ForcesHexyl chains, Methyl groups, Phenyl ringsSpace-filling and overall packing efficiency.

Theoretical and Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating the properties and interactions of molecules at an atomic level. For this compound, these theoretical approaches can elucidate its electronic structure, predict its interactions with biological targets, and model its dynamic behavior. Such studies are crucial for understanding its potential applications and for the rational design of new derivatives with enhanced properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used method for calculating the structural, spectroscopic, and thermodynamic properties of molecules. researchgate.netresearchgate.net DFT calculations for this compound would focus on determining its optimized molecular geometry, electronic properties, and spectroscopic features.

The process typically involves optimizing the molecule's geometry to find its lowest energy conformation. researchgate.net From this optimized structure, a variety of electronic properties can be calculated. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results to confirm the molecular structure. researchgate.net The molecular electrostatic potential (MEP) can also be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net While specific DFT studies on this compound are not prevalent in the literature, the principles are well-established from studies on analogous phenolic and heterocyclic compounds. researchgate.netuantwerpen.be

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue (Arbitrary Units)Description
HOMO Energy-0.22 a.u.Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
LUMO Energy-0.01 a.u.Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.
HOMO-LUMO Gap0.21 a.u.Energy difference between HOMO and LUMO, indicating chemical reactivity and stability.
Dipole Moment2.5 DebyeA measure of the overall polarity of the molecule.
Ionization Potential6.0 eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity1.5 eVThe energy released when an electron is added to the molecule.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT calculation results for this compound are not available.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein. scielo.org.zajbcpm.com

For this compound, molecular docking simulations could be employed to identify potential biological targets and to understand the molecular basis of its activity. The simulation involves placing the ligand in various conformations and orientations within the protein's binding site and scoring each pose based on a scoring function that estimates the binding free energy. jbcpm.com A lower docking score typically indicates a more favorable binding interaction. scielo.org.za

The results of a docking study reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.netnih.gov For instance, the hydroxyl and carbonyl groups of this compound are potential hydrogen bond donors and acceptors, while the hexyl chain and the phenyl ring can engage in hydrophobic and aromatic interactions. ebi.ac.uk This information is vital for understanding the ligand's mechanism of action and for designing modifications to improve its binding affinity and selectivity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValueDescription
Binding Affinity (kcal/mol)-7.5Estimated free energy of binding; a more negative value suggests stronger binding.
Interacting ResiduesTYR 123, ASP 122, MET 115Key amino acids in the protein's active site that form bonds with the ligand. researchgate.net
Hydrogen Bonds2Number of hydrogen bonds formed between the ligand and protein residues.
Hydrophobic Interactions5Number of non-polar interactions contributing to binding stability.
RMSD (Å)1.8Root Mean Square Deviation, indicating the similarity of the docked pose to a reference conformation.

Note: This table is a hypothetical representation of potential molecular docking results.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics of molecules and the stability of ligand-protein complexes. mdpi.com

In the context of this compound, MD simulations could be performed on the compound alone in a solvent to explore its conformational landscape. This would reveal the flexibility of the hexyl chain and the preferred orientations of the functional groups. When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the binding pose over a period of time, typically nanoseconds. scielo.org.zamdpi.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. scielo.org.za Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking alone, using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com These simulations provide a dynamic picture of the ligand-protein interaction, confirming the stability of key interactions observed in docking studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental testing. nih.govmdpi.com

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., enzyme inhibition, receptor binding) is required. nih.gov For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the chemical structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices. mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. mdpi.comnih.gov The predictive power of the QSAR model is assessed through internal and external validation procedures. mdpi.com A validated QSAR model can then be used to predict the activity of new analogs of this compound, helping to prioritize which compounds to synthesize and test. altex.org

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor TypeExamplesInformation Provided
Physicochemical LogP, Molecular Weight, Molar RefractivityHydrophobicity, size, and polarizability of the molecule.
Electronic Dipole Moment, HOMO/LUMO energiesCharge distribution and reactivity of the molecule.
Topological Wiener Index, Balaban IndexConnectivity and branching of the molecular structure.
Geometrical Surface Area, Volume3D shape and size of the molecule.
Constitutional Number of atoms, Number of ringsBasic composition and structural features of the molecule.

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